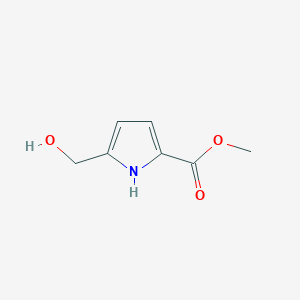

Methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate

描述

Methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a pyrrole-derived compound characterized by a hydroxymethyl (-CH₂OH) substituent at the 5-position and a methyl ester (-COOCH₃) at the 2-position of the pyrrole ring. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydrophilic hydroxymethyl group. The compound has been identified in natural product studies (e.g., in goji berry contaminants) and synthesized via oxime reduction or formylation pathways .

属性

IUPAC Name |

methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h2-3,8-9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDONCFFVGHCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The most common synthetic approach involves the condensation of pyrrole derivatives with formaldehyde, followed by esterification with methanol. The process generally proceeds as follows:

- Starting Material: Pyrrole-2-carboxylic acid or its derivatives.

- Step 1: Condensation with formaldehyde under acidic or basic conditions to introduce the hydroxymethyl group at the 5-position of the pyrrole ring.

- Step 2: Esterification with methanol, often catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid, to yield methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate.

- Acidic catalysts (e.g., sulfuric acid) or basic catalysts (e.g., sodium hydroxide).

- Temperature typically maintained between 0°C and 80°C.

- Reaction times vary from 1 to 24 hours depending on scale and conditions.

Pyrrole-2-carboxylic acid + Formaldehyde + Methanol → this compound

Specific Laboratory Procedures

a. Formaldehyde Condensation Method

Based on the literature, the synthesis can be summarized as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Pyrrole-2-carboxylic acid, formaldehyde, acid catalyst | Condensation at 0–10°C to form hydroxymethyl pyrrole intermediate |

| 2 | Addition of methanol with acid catalyst | Esterification to produce methyl ester |

This method involves controlling the temperature to favor selective hydroxymethylation at the 5-position of pyrrole, followed by esterification.

b. Industrial-Scale Continuous Flow Method

Industrial synthesis often employs continuous flow reactors to improve yield and control reaction parameters. Catalysts such as sulfuric acid facilitate the condensation, with process parameters optimized for large-scale production:

| Parameter | Typical Range | Purpose |

|---|---|---|

| Temperature | 25–50°C | Reaction control |

| Pressure | Atmospheric or slightly elevated | Reaction efficiency |

| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Catalysis |

Research-Backed Variations and Modifications

Recent studies have explored modifications to improve yield and selectivity:

- Formylation of Pyrrole Derivatives: Using reagents like POCl₃ in DMF to introduce formyl groups, which can then be transformed into hydroxymethyl derivatives via reduction or hydroxylation.

- Hydroxymethylation Using Formaldehyde: The reaction of pyrrole derivatives with formaldehyde under controlled pH and temperature conditions to selectively introduce hydroxymethyl groups.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Catalysts | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Formaldehyde Condensation | Pyrrole-2-carboxylic acid | Formaldehyde, methanol | Acid (H₂SO₄, p-toluenesulfonic acid) | 0–80°C, 1–24 hrs | Moderate to high | Widely used in lab and industry |

| Formylation & Hydroxymethylation | Pyrrole derivatives | POCl₃, DMF, formaldehyde | None | 0–50°C | Variable | Used for functionalization |

| Continuous Flow Synthesis | Pyrrole derivatives | Formaldehyde, methanol | Catalysts as above | Controlled temperature & pressure | High | Scalable for industrial use |

Research Findings and Notes

- The condensation of pyrrole derivatives with formaldehyde under acidic conditions is the most straightforward and reproducible method for synthesizing this compound.

- The process efficiency depends heavily on temperature control, catalyst choice, and reaction time.

- Modifications, such as using alternative formaldehyde sources or catalysts, can improve selectivity and yield.

- Industrial methods favor continuous flow processes to achieve high throughput and consistent quality.

- Recent research emphasizes the importance of optimizing reaction parameters to minimize by-products and improve overall yield.

化学反应分析

Types of Reactions

Methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Amines, alcohols, and other nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Amides and esters.

科学研究应用

Methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

作用机制

The mechanism of action of Methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the functional groups present. In biological systems, it may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.

相似化合物的比较

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 5-position of the pyrrole ring, significantly altering their properties:

Key Observations :

- Hydrophilicity : The hydroxymethyl derivative exhibits higher polarity compared to aryl (e.g., phenyl) or halogenated (e.g., -CF₃) analogs, enhancing its solubility in aqueous systems .

- Thermal Stability : Aryl-substituted derivatives (e.g., 4-methoxyphenyl) display higher melting points (151–199°C), likely due to π-π stacking and rigid aromatic systems .

Reactivity and Stability

- Hydroxymethyl Group : Prone to oxidation, necessitating protective strategies (e.g., Boc protection) during synthesis .

- Aryl Groups : Electron-donating substituents (e.g., -OCH₃) enhance electrophilic substitution reactivity, while electron-withdrawing groups (e.g., -CF₃) stabilize the ring but reduce nucleophilicity .

Crystallographic and Spectroscopic Data

- Hydrogen Bonding : Ethyl 5-methyl-1H-pyrrole-2-carboxylate forms centrosymmetric dimers via N–H···O interactions, a feature absent in hydroxymethyl derivatives due to steric hindrance .

- NMR Signatures : The hydroxymethyl proton resonates at δ 4.14–4.26 ppm (¹H NMR), distinct from aryl protons (δ 6.8–7.2 ppm) in phenyl-substituted analogs .

生物活性

Methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its interactions with biological systems and potential therapeutic applications.

This compound can act as both a nucleophile and electrophile, depending on the functional groups present. This dual reactivity allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets, including enzymes and receptors. The hydroxymethyl group enhances its reactivity and may influence its binding affinity to biological targets, leading to various physiological effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, compounds derived from pyrrole structures have shown significant efficacy against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as . This suggests that this compound may possess similar properties, warranting further investigation.

Anticancer Activity

Research has explored the cytotoxic effects of pyrrole derivatives on various cancer cell lines. In one study, related compounds demonstrated a decrease in cell viability at concentrations of 50 to 400 μM, indicating potential anticancer properties . The structure-activity relationship (SAR) studies suggest that modifications in the pyrrole ring can significantly enhance anticancer activity, making this compound a candidate for further development.

Study on Antimicrobial Activity

A study focused on the synthesis and evaluation of pyrrole-2-carboxamides revealed that certain derivatives exhibited strong anti-tuberculosis activity. The research highlighted the importance of structural modifications in enhancing biological efficacy, particularly against resistant strains . The findings suggest that this compound could be further modified to improve its antimicrobial properties.

Study on Cytotoxicity

In another investigation, the cytotoxic effects of new pyrrolo[1,2-b]pyridazines were assessed. The results indicated that specific derivatives showed significant inhibition of cell growth in plant and crustacean cells. These findings underscore the potential environmental impact and therapeutic applications of pyrrole derivatives like this compound .

Data Table: Biological Activities Overview

常见问题

Q. What are the common synthetic strategies for preparing Methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate and its derivatives?

Answer: Synthesis typically involves functionalizing pyrrole cores via hydroxymethylation and esterification. For example:

- Aldehyde intermediates : Starting from pyrrole-2-carboxaldehyde, hydroxymethylation can be achieved using glucose-glycine Maillard reactions under controlled conditions .

- Esterification : Methyl ester groups are introduced via alkylation of carboxylic acid precursors, as demonstrated in the synthesis of ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate using ethanol and acid catalysts .

Q. Key characterization methods :

Q. Table 1. Example Synthesis Parameters for Pyrrole Derivatives

Q. How is the purity and structural integrity of this compound validated post-synthesis?

Answer:

- Chromatography : HPLC or GC-MS identifies impurities (e.g., unreacted intermediates). Purity >95% is typical for research-grade material .

- Melting Point (MP) : Sharp MPs (e.g., 150–152°C for related pyrrole acids) confirm crystallinity .

- Spectroscopy : IR detects functional groups (e.g., carbonyl at ~1700 cm⁻¹ for esters) .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound?

Answer:

- Anisotropic displacement : Use SHELXL for refining atomic displacement parameters, especially for the hydroxymethyl group, which may exhibit rotational disorder .

- Hydrogen bonding : ORTEP-3 visualizes hydrogen bonds (e.g., O–H···O interactions between hydroxymethyl and ester groups) .

- Twinned data : SHELXD resolves twinning in crystals, common for flexible substituents .

Q. Table 2. Crystallographic Software Workflow

| Step | Tool | Purpose | Reference |

|---|---|---|---|

| Data reduction | SHELX | Integration and scaling | |

| Structure solution | SHELXD/SIR | Phase determination | |

| Refinement | SHELXL | Anisotropic modeling | |

| Visualization | ORTEP-3 | Hydrogen bond analysis |

Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound?

Answer:

- Graph set analysis : Classifies hydrogen bonds (e.g., R₂²(8) motifs) to predict packing motifs. For pyrroles, O–H···O and N–H···O interactions dominate, stabilizing layered structures .

- Thermal stability : Stronger hydrogen bonds (e.g., intramolecular vs. intermolecular) correlate with higher melting points .

Q. How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?

Answer:

Q. What methodologies optimize the compound’s stability under experimental conditions?

Answer:

Q. How is this compound utilized in supramolecular or coordination chemistry studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。